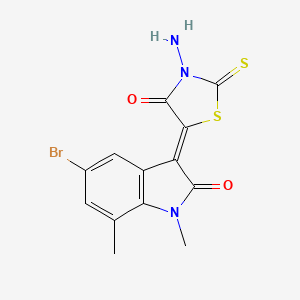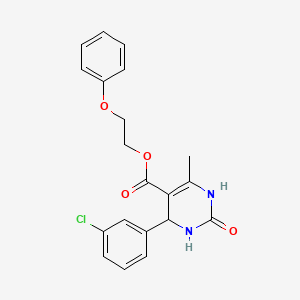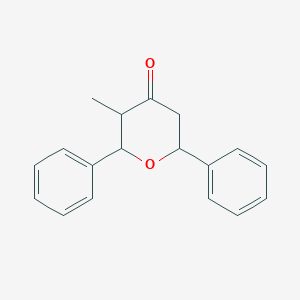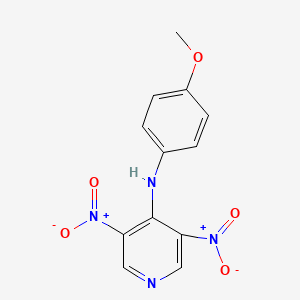
1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol, also known as BRD-7929, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor antagonists, which are commonly used to treat cardiovascular diseases.
Mécanisme D'action
1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol works by blocking the beta-adrenergic receptors in the heart, which are responsible for the effects of adrenaline and other stress hormones. By blocking these receptors, 1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol can reduce the heart rate, decrease the force of contraction, and lower the blood pressure. This makes it a useful drug for the treatment of cardiovascular diseases.
Biochemical and physiological effects:
1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol has been shown to have a number of biochemical and physiological effects. It can reduce the levels of stress hormones in the blood, decrease the activity of the sympathetic nervous system, and improve the function of the endothelial cells that line the blood vessels. These effects can lead to a reduction in blood pressure, an improvement in heart function, and a decrease in the risk of cardiovascular events.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol is its potency as a beta-adrenergic receptor antagonist. This makes it a useful tool for studying the effects of stress hormones on the heart and other organs. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to control the dose and timing of the drug, which can affect the results of the experiments.
Orientations Futures
There are a number of potential future directions for research on 1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol. One area of interest is the development of more selective beta-adrenergic receptor antagonists that can target specific subtypes of the receptor. This could lead to more effective treatments for cardiovascular diseases with fewer side effects. Another area of interest is the use of 1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol in combination with other drugs, such as angiotensin-converting enzyme inhibitors or diuretics, to improve the overall effectiveness of treatment.
Conclusion:
1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol is a promising compound with potential therapeutic applications in the treatment of cardiovascular diseases. Its mechanism of action as a beta-adrenergic receptor antagonist makes it a useful tool for studying the effects of stress hormones on the heart and other organs. While there are some limitations to its use in lab experiments, there are also a number of potential future directions for research on this compound. Overall, 1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol represents an exciting area of research with the potential to improve the lives of millions of people suffering from cardiovascular diseases.
Méthodes De Synthèse
The synthesis of 1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol involves the reaction of 4-bromophenol with 1-(1H-benzimidazol-1-yl)propan-2-ol in the presence of a base catalyst. This reaction results in the formation of the target compound as a white solid with a purity of over 95%.
Applications De Recherche Scientifique
1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol has been widely studied for its potential therapeutic applications, particularly in the field of cardiovascular diseases. It has been shown to be a potent beta-adrenergic receptor antagonist, which means that it can block the effects of adrenaline and other stress hormones on the heart. This makes it a promising candidate for the treatment of conditions such as hypertension, heart failure, and arrhythmia.
Propriétés
IUPAC Name |
1-(benzimidazol-1-yl)-3-(4-bromophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c17-12-5-7-14(8-6-12)21-10-13(20)9-19-11-18-15-3-1-2-4-16(15)19/h1-8,11,13,20H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWREEZEWJJJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(COC3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,4-dichlorobenzamide](/img/structure/B4979494.png)
![8-(3-ethoxy-4-methoxybenzyl)-3-isopropyl-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4979497.png)




![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4979521.png)
![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B4979528.png)
![4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B4979544.png)
![ethyl 4-[(cyclopropylmethyl)(propyl)amino]-1-piperidinecarboxylate](/img/structure/B4979557.png)
![6-methyltetrazolo[1,5-a]pyridine](/img/structure/B4979586.png)
![8-methoxy-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4979598.png)
![9-methoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4979600.png)
